molecular formula C18H20ClNO2 B14660932 10-Hydroxy-11-methoxyaporphine hydrochloride CAS No. 38322-41-7

10-Hydroxy-11-methoxyaporphine hydrochloride

Cat. No.: B14660932
CAS No.: 38322-41-7
M. Wt: 317.8 g/mol
InChI Key: DDUUROFDEOZAKA-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-11-methoxyaporphine hydrochloride is a compound belonging to the class of aporphine alkaloids. It is known for its unique chemical structure and potential pharmacological properties. This compound is derived from the aporphine skeleton, which is a common structural motif in many natural alkaloids. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-11-methoxyaporphine hydrochloride typically involves the methylation of apomorphine. One common method includes the in vitro enzymatic methylation of apomorphine, which results in the formation of the desired compound . The reaction conditions often involve the use of specific enzymes and methylating agents under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy-11-methoxyaporphine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted aporphines .

Scientific Research Applications

10-Hydroxy-11-methoxyaporphine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hydroxy-11-methoxyaporphine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including emesis and modulation of central nervous system activity . The exact molecular pathways involved in its action are still under investigation, but it is believed to affect both dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological effects make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

38322-41-7

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21-2)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1

InChI Key

DDUUROFDEOZAKA-PFEQFJNWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl

Origin of Product

United States

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